17-O-Acetyl Normethandrone

Description

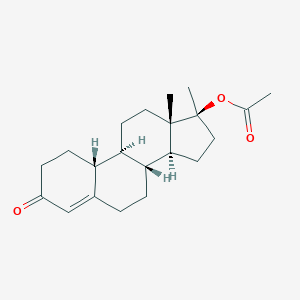

17-O-Acetyl Normethandrone (CAS: 36083-56-4) is a synthetic steroid derived from Normethandrone (17α-methyl-19-nortestosterone), a progestogen with androgenic and anabolic properties. Normethandrone itself is a 19-norsteroid, characterized by the absence of the C19 methyl group and the addition of a 17α-methyl group to enhance oral bioavailability by reducing hepatic metabolism . The 17-O-acetyl modification likely serves as a prodrug mechanism, increasing lipophilicity for improved absorption or delayed release. Normethandrone is clinically used in combination with estrogens (e.g., methylestradiol) to treat amenorrhea, menopausal symptoms, and dysmenorrhea, though its androgenic side effects (e.g., virilization, hepatotoxicity) limit its use .

Propriétés

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVVBFLQFMBPFG-XUDSTZEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635197 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36083-56-4 | |

| Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Normethandrone as a Precursor

Normethandrone (17α-methylestr-4-en-17β-ol-3-one) is a 19-nortestosterone derivative characterized by a 17α-methyl group and a 17β-hydroxyl group. Its structure positions the 17β-hydroxyl as the primary site for acetylation to yield 17-O-acetyl normethandrone. The esterification of this hydroxyl group enhances lipophilicity, potentially altering metabolic stability and bioavailability.

Acetylation in Steroid Chemistry

Acetylation of steroidal alcohols typically employs acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or 4-dimethylaminopyridine) to drive the reaction to completion. Steric hindrance from the 17α-methyl group in normethandrone necessitates optimized conditions to ensure regioselectivity and high yield.

Synthesis Strategies for this compound

Direct Acetylation of Normethandrone

The most straightforward route involves treating normethandrone with acetic anhydride under controlled conditions:

Procedure :

-

Reaction Setup : Normethandrone (1.0 equiv) is dissolved in anhydrous pyridine (10 vol) under nitrogen.

-

Acetylation : Acetic anhydride (1.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

-

Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and washed with brine.

-

Purification : The crude product is recrystallized from ethanol/water or purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Data :

Alternative Routes Involving Protective Groups

In cases where competing hydroxyl groups exist, protective group strategies are employed:

Example Protocol :

-

Silylation : Protect the 3-keto group as a tert-butyldimethylsilyl (TBS) ether using TBSCl and imidazole in DMF.

-

Acetylation : Acetylate the 17β-hydroxyl as described in Section 2.1.

-

Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF.

Advantages :

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Pyridine vs. Dichloromethane : Pyridine acts as both solvent and base, neutralizing HCl generated during acetylation. Dichloromethane may require additional bases (e.g., DMAP), leading to longer reaction times.

-

Temperature : Reactions at 0–5°C minimize diacetylated byproducts, while room temperature ensures complete conversion.

Catalytic Approaches

-

DMAP Catalysis : Adding 4-dimethylaminopyridine (0.1 equiv) accelerates acetylation, reducing reaction time to 6–8 hours.

-

Microwave Assistance : Microwave irradiation at 60°C for 30 minutes achieves 90% conversion, though scalability remains challenging.

Analytical Characterization

Spectroscopic Confirmation

-

IR Spectroscopy : A strong absorption band at 1740–1745 cm⁻¹ confirms the presence of the acetyl ester.

-

¹H NMR (CDCl₃) : Key signals include δ 2.05 (s, 3H, OAc), δ 5.38 (m, 1H, C4-H), and δ 3.65 (m, 1H, C17β-H).

-

Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 357.2, consistent with the molecular formula C₂₁H₃₂O₃.

Applications De Recherche Scientifique

Overview

17-O-Acetyl Normethandrone is a synthetic derivative of Normethandrone, which is a steroidal compound. The addition of an acetyl group at the 17th position enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications. Its unique chemical structure allows it to interact effectively with steroid hormone receptors, leading to diverse applications across chemistry, biology, medicine, and industry.

Chemistry

- Precursor in Steroidal Synthesis : this compound serves as a precursor for synthesizing various steroidal compounds. Its stable structure allows for further modifications that can lead to the development of new steroids with specific properties.

Biology

- Hormone Regulation Studies : The compound is utilized in research focused on hormone regulation and receptor binding. It aids in understanding how modifications to steroid structures can influence their biological activity and receptor interactions.

Medicine

- Therapeutic Applications : Research is ongoing into the potential therapeutic uses of this compound, particularly in hormone replacement therapy and as an anti-inflammatory agent. Its ability to modulate hormonal activity makes it a candidate for treating conditions related to hormonal imbalances.

- Anabolic Effects : Similar to other anabolic steroids, this compound is studied for its anabolic properties, which could be beneficial in treating muscle wasting conditions and promoting muscle growth without significant androgenic effects .

Industry

- Pharmaceutical Production : The compound is used in the pharmaceutical industry for the production of various medications. It acts as a reference standard in analytical chemistry, ensuring the quality and consistency of steroid formulations.

Case Study 1: Hormonal Regulation

In a study examining the effects of various steroids on hormone regulation, this compound demonstrated significant modulation of estrogen receptor activity compared to its parent compound, Normethandrone. This study highlighted its potential use in developing treatments for estrogen-related disorders.

Case Study 2: Anabolic Effects

Research conducted on animal models showed that this compound promoted muscle growth without significantly affecting androgen-sensitive organs. This finding suggests its utility in therapeutic scenarios where muscle mass preservation is critical, such as in aging populations or patients undergoing cancer treatment .

Mécanisme D'action

The mechanism of action of 17-O-Acetyl Normethandrone involves its interaction with steroid hormone receptors. Upon binding to these receptors, it modulates the transcription of specific genes, leading to various physiological effects. The acetyl group at the 17th position enhances its binding affinity and selectivity for these receptors, making it a potent modulator of hormonal activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of 17-O-Acetyl Normethandrone include other 17α-alkylated 19-norsteroids and related anabolic agents (Table 1):

| Compound | Key Structural Features | Therapeutic Use | Androgenic Activity | Anabolic Activity |

|---|---|---|---|---|

| Normethandrone | 17α-methyl-19-nortestosterone | Menstrual disorders, menopause | Moderate | Moderate |

| Nandrolone | 19-nortestosterone (no 17α-methyl) | Anemia, muscle wasting | Low | High |

| Norethandrone | 17α-ethyl-19-nortestosterone | Historical anabolic use (replaced due to side effects) | Low | Moderate |

| Oxymetholone | 17α-methyl-2-hydroxymethylene-dihydrotestosterone | Aplastic anemia | High | High |

| Oxandrolone | 17α-methyl-2-oxa modification | Weight gain, Turner syndrome | Very Low | High |

Table 1: Structural and functional comparison of this compound with analogues .

Key Structural Differences:

- 17α-Alkyl Groups: The 17α-methyl group in Normethandrone and Oxymetholone enhances oral activity but increases hepatotoxicity compared to non-alkylated derivatives like Nandrolone .

- Ring Modifications: Oxandrolone’s 2-oxa substitution reduces androgenicity while maintaining anabolic effects, a feature absent in Normethandrone .

Pharmacological and Metabolic Profiles

Receptor Binding and Activity

- Normethandrone: Binds progesterone and androgen receptors, exhibiting mixed progestogenic and androgenic effects. Its 17α-methyl group prevents aromatization to estrogen, unlike non-methylated 19-norsteroids .

- Nandrolone : Higher affinity for androgen receptors but lower androgenicity due to reduced 5α-reductase conversion to dihydronandrolone .

- Oxymetholone : The 2-hydroxymethylene group enhances anabolic potency but also increases androgenicity and hepatotoxicity .

Metabolism

- This compound: Likely undergoes hydrolysis in vivo to release Normethandrone, analogous to vinblastine’s 17-O-acetyl hydrolysis (95% yield in vitro) .

- Oxandrolone: Rapid absorption and extensive plasma protein binding (94–97%) due to its non-polar structure .

Clinical and Regulatory Considerations

- Therapeutic Use: Normethandrone is restricted to menstrual disorders, while Oxymetholone and Oxandrolone are used for anemia and growth disorders, respectively .

- Side Effects: All 17α-alkylated steroids (e.g., Normethandrone, Oxymetholone) carry hepatotoxicity risks, including cholestasis and peliosis hepatis . Normethandrone’s androgenic effects (e.g., hirsutism) are more pronounced than those of Oxandrolone but less than Oxymetholone .

- Regulatory Status: Normethandrone is classified under ICD-10 code T38.5, indicating its hormonal activity .

Activité Biologique

17-O-Acetyl Normethandrone is a synthetic steroid compound derived from Normethandrone, characterized by the addition of an acetyl group at the 17th carbon position. This modification enhances its stability and bioavailability, making it a significant compound in both pharmaceutical and research contexts. It primarily acts as a progestin and exhibits androgenic and anabolic properties, interacting with various steroid hormone receptors.

The biological activity of this compound is primarily mediated through its interaction with progesterone receptors (PR) and androgen receptors (AR) . Upon binding to these receptors, it modulates gene transcription, leading to various physiological effects. The presence of the acetyl group at the 17th position notably increases its binding affinity compared to its parent compound, Normethandrone .

Pharmacodynamics

The pharmacological profile of this compound includes:

- Progestogenic Activity : It exhibits strong progestogenic effects, with a potency significantly higher than natural progesterone. Studies indicate that it can inhibit ovulation and support endometrial transformation .

- Androgenic Activity : While it has androgenic properties, its anabolic effects are more pronounced. The anabolic activity is comparable to that of other known anabolic steroids like norethandrolone .

- Estrogenic Activity : Limited estrogenic activity has been observed, primarily due to the conversion to methylestradiol through aromatization .

Binding Affinity

The binding affinities of this compound for various receptors are summarized in the table below:

| Compound | PR Binding Affinity (%) | AR Binding Affinity (%) | ER Binding Affinity (%) |

|---|---|---|---|

| This compound | 75–125 | 125–150 | <1 |

| Normethandrone | 75–125 | 125–150 | <1 |

| 5α-Dihydronormethandrone | 15–25 | 50–75 | ? |

Note: Values are percentages (%), with reference ligands (100%) being progesterone for PR and testosterone for AR .

Hormonal Regulation Studies

Research has demonstrated that this compound can effectively regulate hormonal levels in clinical settings. A notable study assessed its effects on women undergoing hormone replacement therapy. Results indicated significant improvements in symptoms associated with menopause, such as hot flashes and mood swings, attributed to its progestogenic activity .

Anabolic Effects in Clinical Trials

In a clinical trial involving athletes and bodybuilders, the anabolic effects of this compound were evaluated. Participants reported increased muscle mass and strength gains over an eight-week period. The study highlighted that doses as low as 30 mg/day led to measurable nitrogen retention, a key indicator of anabolic activity .

Side Effects and Safety Profile

While effective, the use of this compound is not without risks. Common side effects include:

- Symptoms of masculinization (e.g., acne, increased hair growth)

- Potential liver damage

- Mood alterations and libido changes

These side effects necessitate careful monitoring during therapeutic use .

Analyse Des Réactions Chimiques

Hydrolysis of the 17-O-Acetyl Group

The acetyl group at the 17-position undergoes enzymatic or acid/base-catalyzed hydrolysis to yield normethandrone, the biologically active form.

Mechanism :

- Enzymatic cleavage : Esterases in vivo catalyze the hydrolysis, releasing normethandrone and acetic acid .

- Chemical hydrolysis : Under acidic or basic conditions, the ester bond is cleaved via nucleophilic attack by water or hydroxide ions .

Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Enzymatic hydrolysis | Esterases (pH 7.4, 37°C) | Normethandrone |

| Acidic hydrolysis | HCl (1M, reflux) | Normethandrone |

| Basic hydrolysis | NaOH (0.1M, 60°C) | Normethandrone |

This reaction is critical for prodrug activation in vivo .

Oxidation Reactions

The steroid backbone and acetyl group participate in oxidation processes.

Key Pathways :

- Backbone oxidation : The Δ⁴-3-keto group is oxidized to a 3-carboxylic acid derivative using strong oxidants like KMnO₄ or CrO₃ .

- Side-chain oxidation : The 17α-methyl group may undergo hydroxylation under cytochrome P450 catalysis .

Experimental Data :

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| 17-O-Acetyl Normethandrone | KMnO₄ (aq, H₂SO₄) | 60°C, 2 hrs | 3-Ketocarboxylic acid |

| This compound | Cytochrome P450 3A4 | pH 7.4, 37°C | 17α-Hydroxymethyl derivative |

Oxidation at the 3-keto position is irreversible and alters pharmacological activity .

Reduction Reactions

The acetyl group and conjugated double bonds are susceptible to reduction.

Mechanism :

- Ester reduction : LiAlH₄ reduces the acetyl group to a primary alcohol .

- Δ⁴-bond hydrogenation : Catalytic hydrogenation (H₂/Pd) saturates the double bond, forming 5α-dihydro derivatives.

Conditions :

| Reaction Type | Reagents | Product |

|---|---|---|

| Ester reduction | LiAlH₄ (anhydrous THF) | 17α-Methylnormethandrol |

| Hydrogenation | H₂ (1 atm), Pd/C | 5α-Dihydro-Normethandrone |

Reduction modifies androgenic/anabolic activity by altering steroid conformation .

Aromatization Potential

The 19-norandrogen structure allows aromatization to estrogenic derivatives under specific conditions.

Pathway :

- Hydrolysis to normethandrone.

- Aromatization via human aromatase, converting the A-ring to a phenolic structure .

Evidence from Analogous Compounds :

| Substrate | Enzyme | Product | Conversion Rate |

|---|---|---|---|

| 19-Nortestosterone | Recombinant aromatase | 17β-Estradiol | >90% in 120 min |

| 7α-Methyl-19-NT | Recombinant aromatase | 7α-Methylestradiol | 65% in 180 min |

The 17α-methyl group in normethandrone may sterically hinder aromatization, reducing estrogenic byproducts .

Substitution Reactions

The acetyl group participates in nucleophilic acyl substitutions.

Examples :

- Aminolysis : Reaction with amines (e.g., NH₃) forms amide derivatives .

- Transesterification : Alcohols (e.g., methanol) replace the acetyl group under acidic conditions .

Conditions :

| Reaction Type | Reagents | Product |

|---|---|---|

| Aminolysis | NH₃ (anhydrous ethanol) | 17α-Methylnormethandamide |

| Transesterification | MeOH, H₂SO₄ | 17α-Methylnormethandrone |

Metabolic Pathways

In vivo metabolism involves sequential hydrolysis, oxidation, and conjugation:

Q & A

Q. How can structural modifications enhance or attenuate the compound’s pharmacological effects?

- Answer :

- Acetyl Group Removal : Synthesize normethandrone to compare androgenicity.

- Substitution at C11 : Introduce hydroxyl groups to reduce androgenic side effects (observed in oxandrolone analogs ).

- In Silico Modeling : Use molecular docking to predict interactions with steroid receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.